molecular formula C23H16ClN3O2 B444623 (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE

Cat. No.: B444623
M. Wt: 401.8g/mol
InChI Key: AGUZLWINDCZYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure, with a methoxy group and a chloroaniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. One common approach is the condensation of 2-chloroaniline with a suitable benzimidazole derivative, followed by cyclization to form the chromene ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-2-fluoroaniline
  • N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-2-bromoaniline

Uniqueness

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(2-CHLOROPHENYL)-6-METHOXY-2H-CHROMEN-2-IMINE is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with biological targets. This makes it distinct from its fluoro and bromo analogs, which may exhibit different chemical and biological properties.

Properties

Molecular Formula

C23H16ClN3O2

Molecular Weight

401.8g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2-chlorophenyl)-6-methoxychromen-2-imine

InChI

InChI=1S/C23H16ClN3O2/c1-28-15-10-11-21-14(12-15)13-16(22-25-19-8-4-5-9-20(19)26-22)23(29-21)27-18-7-3-2-6-17(18)24/h2-13H,1H3,(H,25,26)

InChI Key

AGUZLWINDCZYHS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3Cl)C(=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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